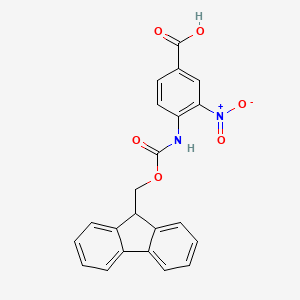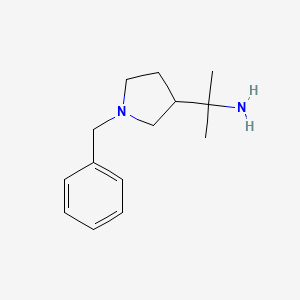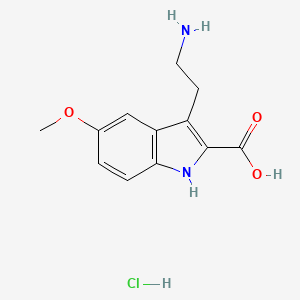
3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride” is a derivative of tryptamine, which is a monoamine alkaloid found in plants, fungi, and animals. It is based on the indole ring structure, and is chemically related to the amino acid tryptophan . The presence of the methoxy group and carboxylic acid could potentially alter its properties and biological activity compared to the parent compound .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from tryptamine or a related indole compound. The exact method would depend on the specific reactions used to introduce the methoxy and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be based on the indole backbone, with additional functional groups attached at specific positions. The 2-aminoethyl group is likely attached to the nitrogen of the indole ring, while the 5-methoxy group and the 2-carboxylic acid group are attached to the carbon atoms of the indole ring .Chemical Reactions Analysis
As for the chemical reactions, this compound, like other tryptamine derivatives, could potentially undergo various reactions depending on the conditions. The presence of the amino, methoxy, and carboxylic acid groups provide multiple sites for reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylic acid and amino groups could enhance its solubility in water .Applications De Recherche Scientifique
Neurotransmitter and Behavioral Modulation
- Application : Investigating the conformational flexibility of the ethylamine side chain in this compound can shed light on its binding to receptor sites. Understanding its role as a neurotransmitter may have implications for mental health and neurological disorders .
Antioxidant Properties
- Application : Research into the antioxidant efficacy of 3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride can inform strategies for combating oxidative stress-related diseases .
Polymer Research
- Application : The compound’s chemical properties make it suitable for polymer studies. Researchers may investigate its behavior in polymer matrices, crosslinking reactions, or as a component in hydrogels .
Orientations Futures
Mécanisme D'action
Target of Action
The compound, 3-(2-Aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride, bears a close structural and chemical similarity to the neurotransmitter serotonin (5-hydroxytryptamine) and to melatonin (5-methoxy- N-acetyltryptamine) . These molecules play a key role in the daily behavioral and physiological states of humans . The primary targets of this compound are likely to be similar to those of serotonin and melatonin, which include various serotonin receptors present in the brain .
Mode of Action
Serotonin, for instance, binds to its receptors, triggering a cascade of intracellular events that modulate neuronal activity . Similarly, this compound may interact with its targets, leading to changes in cellular activity .
Biochemical Pathways
The compound is structurally similar to serotonin and melatonin, which are involved in numerous biochemical pathways. Serotonin, for instance, is involved in mood regulation, cognition, reward, learning, memory, and numerous physiological processes . Melatonin plays a key role in regulating sleep-wake cycles . Therefore, it is plausible that this compound may affect similar biochemical pathways.
Pharmacokinetics
For instance, serotonin is rapidly absorbed and widely distributed in the body, and it is metabolized by monoamine oxidase to 5-Hydroxyindoleacetic acid .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes regulated by serotonin and melatonin. It may influence mood, cognition, reward, learning, memory, sleep-wake cycles, and various other physiological processes .
Propriétés
IUPAC Name |
3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c1-17-7-2-3-10-9(6-7)8(4-5-13)11(14-10)12(15)16;/h2-3,6,14H,4-5,13H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNPTHMISVKFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2CCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-5-methoxy-1H-indole-2-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

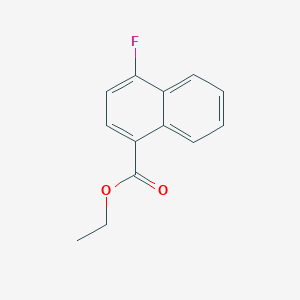
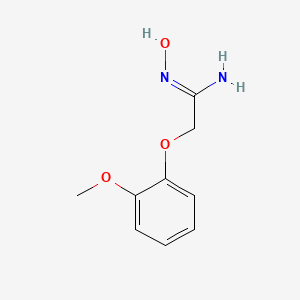
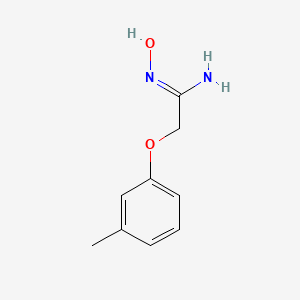
![4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol](/img/structure/B6332805.png)
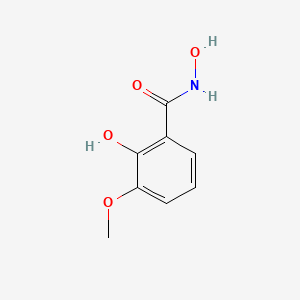
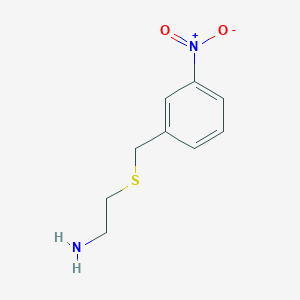
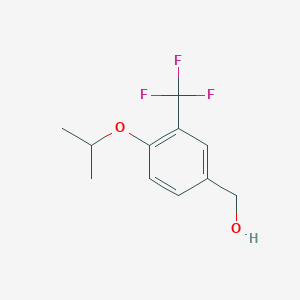

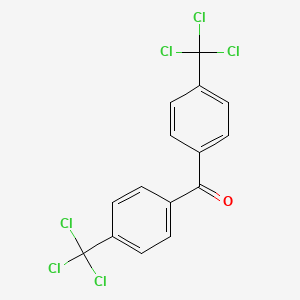

![4-(2-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6332844.png)
